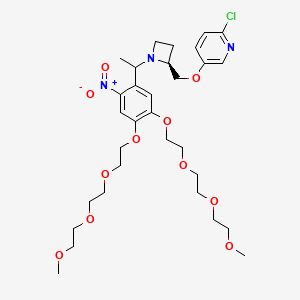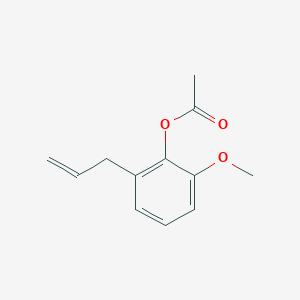
2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester, also known as methyl eugenol acetate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from eugenol, a naturally occurring compound found in various essential oils, including clove oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester typically involves the esterification of eugenol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Eugenol+Acetic AcidH2SO4Acetic Acid (2-methoxy-6-prop-2-enylphenyl) Ester+Water
Industrial Production Methods
In an industrial setting, the esterification process is carried out in large reactors where eugenol and acetic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting ester is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of eugenol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Eugenol and acetic acid.
Oxidation: Various oxidation products, including aldehydes and ketones.
Substitution: Substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can be compared with other esters derived from eugenol and similar phenolic compounds:
Eugenol Acetate: Similar structure but lacks the methoxy group.
Methyl Eugenol: Similar structure but lacks the acetyl group.
Isoeugenol Acetate: Similar structure but with a different position of the double bond in the propyl chain.
These compounds share similar chemical properties but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
2173-78-6 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(2-methoxy-6-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-6-10-7-5-8-11(14-3)12(10)15-9(2)13/h4-5,7-8H,1,6H2,2-3H3 |
Clé InChI |
FNOVQBQFVSDKLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC=C1OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


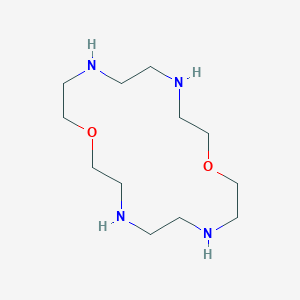

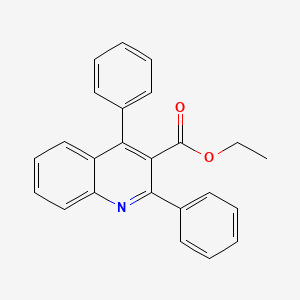

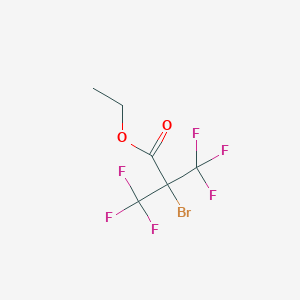
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
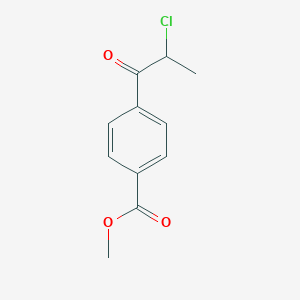
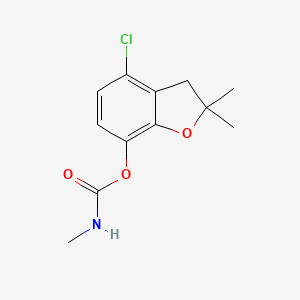
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
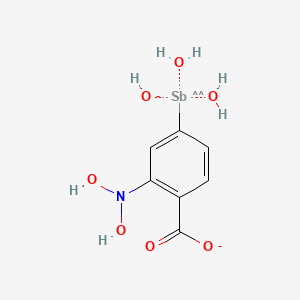
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
